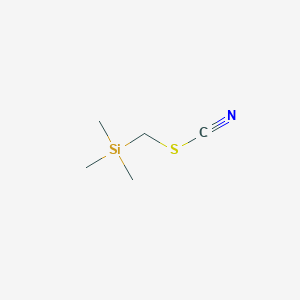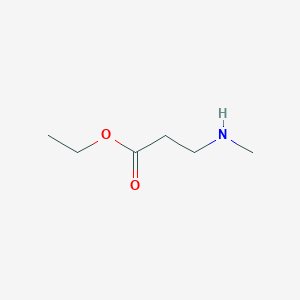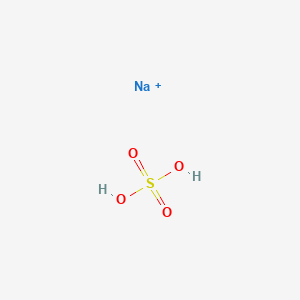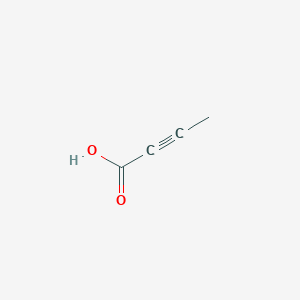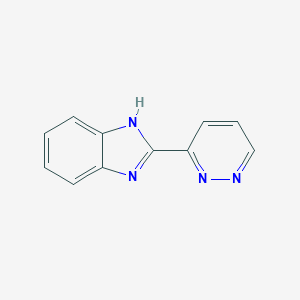
2-(3-Pyridazinyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyridazinyl)-1H-benzimidazole is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promise in various scientific research studies, including its use as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-(3-Pyridazinyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. This compound also induces apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
2-(3-Pyridazinyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα. This compound also induces apoptosis in cancer cells, leading to their death. Additionally, it has been shown to exhibit anti-inflammatory and anti-microbial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Pyridazinyl)-1H-benzimidazole in lab experiments include its high potency and selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(3-Pyridazinyl)-1H-benzimidazole. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 2-(3-Pyridazinyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction of o-phenylenediamine with 3-pyridazinecarboxaldehyde in the presence of a catalyst. This method yields the desired product with a good yield and purity.
Aplicaciones Científicas De Investigación
2-(3-Pyridazinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and anti-microbial activities. In various scientific research studies, this compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
Propiedades
Número CAS |
18107-01-2 |
|---|---|
Nombre del producto |
2-(3-Pyridazinyl)-1H-benzimidazole |
Fórmula molecular |
C11H8N4 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
2-pyridazin-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H8N4/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-15-10/h1-7H,(H,13,14) |
Clave InChI |
STFAIIPJMDVFPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3 |
Sinónimos |
Benzimidazole, 2-(3-pyridazinyl)- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






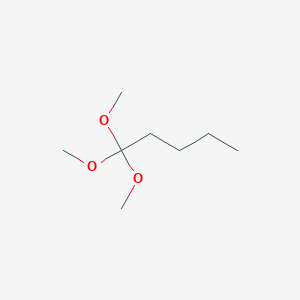
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
